A Comprehensive Technical Guide to the Solubility and Stability of Methyl amino(2-bromophenyl)acetate hydrochloride
A Comprehensive Technical Guide to the Solubility and Stability of Methyl amino(2-bromophenyl)acetate hydrochloride
Introduction: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate
Methyl amino(2-bromophenyl)acetate hydrochloride is a crucial building block in the synthesis of various pharmaceutical agents. Its utility in drug discovery and development is predicated on a thorough understanding of its fundamental physicochemical properties. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility and stability of this compound. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind experimental design and offers robust, self-validating protocols for the comprehensive characterization of this and similar molecules. Our objective is to empower researchers with the foundational knowledge and practical methodologies necessary to confidently handle, formulate, and analyze Methyl amino(2-bromophenyl)acetate hydrochloride.
Physicochemical Profile: Foundational Knowledge
A comprehensive understanding of a molecule's inherent properties is the bedrock of any successful development program. While extensive public data on Methyl amino(2-bromophenyl)acetate hydrochloride is limited, we can infer and establish a baseline from its structural components and data on analogous compounds.
Chemical Structure and Properties
| Property | Value/Information | Source |
| Chemical Name | Methyl amino(2-bromophenyl)acetate hydrochloride | - |
| Molecular Formula | C₉H₁₁BrClNO₂ | [1] |
| Molecular Weight | 280.55 g/mol | [1] |
| CAS Number | 42718-20-7 | [2] |
| Appearance | White to off-white solid (typical for hydrochloride salts of amino acid esters) | General Knowledge |
| pKa (predicted) | Amine: ~7.5-8.5; Ester hydrolysis is pH-dependent | Inferred from similar structures |
| LogP (predicted) | ~1.7-2.0 | [2] |
The structure features a chiral center, an aromatic ring substituted with a bromine atom, an amino group, and a methyl ester. The hydrochloride salt form is expected to enhance aqueous solubility and stability compared to the free base.[3] The presence of the ester and amino functionalities, along with the brominated phenyl ring, are key determinants of its chemical reactivity and degradation pathways.
Solubility Determination: A Practical Framework
Quantitative solubility data is paramount for a wide range of applications, from reaction chemistry to formulation development. In the absence of published data for Methyl amino(2-bromophenyl)acetate hydrochloride, this section provides a robust experimental protocol for its determination.
The Scientific Rationale: Why the Shake-Flask Method?
The equilibrium shake-flask method is the gold standard for solubility determination due to its simplicity, reliability, and ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute. This method is widely accepted by regulatory bodies for its accuracy in establishing thermodynamic solubility.
Experimental Workflow for Solubility Assessment
The following diagram outlines the key steps in determining the solubility of Methyl amino(2-bromophenyl)acetate hydrochloride.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Detailed Protocol: Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of Methyl amino(2-bromophenyl)acetate hydrochloride in various solvents at controlled temperatures.
Materials:
-
Methyl amino(2-bromophenyl)acetate hydrochloride
-
Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dichloromethane)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of Methyl amino(2-bromophenyl)acetate hydrochloride to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume of each test solvent to the respective vials.
-
Equilibration: Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand at the same temperature for the solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, and determine the concentration against a calibration curve prepared from a known standard of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for accurate quantification.
Typical HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 10-90% B over 10 minutes | Ensures elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at λmax (e.g., ~220 nm, to be determined experimentally) | The bromophenyl group should provide strong UV absorbance. |
| Injection Vol. | 10 µL | A typical injection volume. |
Stability Assessment and Degradation Pathway Elucidation
Understanding the stability of Methyl amino(2-bromophenyl)acetate hydrochloride is critical for defining appropriate storage conditions, shelf-life, and for the development of stable formulations. Forced degradation studies are a systematic way to probe the intrinsic stability of a molecule.[4]
Rationale for Forced Degradation Studies
Forced degradation, or stress testing, deliberately exposes the compound to conditions more severe than it would typically encounter.[5] This accelerated approach serves several key purposes:
-
Identification of Degradation Products: To generate potential degradation products that might form under normal storage conditions over a longer period.
-
Elucidation of Degradation Pathways: To understand the chemical transformations the molecule undergoes when it degrades.[4]
-
Development of Stability-Indicating Methods: To ensure the analytical method can separate the intact drug from its degradation products, a regulatory requirement.[6][7]
Potential Degradation Pathways
Based on the structure of Methyl amino(2-bromophenyl)acetate hydrochloride, several degradation pathways can be anticipated. The following diagram illustrates these potential routes.
Caption: Potential Degradation Pathways for Methyl amino(2-bromophenyl)acetate hydrochloride.
-
Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid, amino(2-bromophenyl)acetic acid, and methanol.[8][9] This is often a primary degradation pathway for ester-containing compounds in aqueous environments.
-
Photodegradation: Brominated aromatic compounds can undergo reductive debromination upon exposure to UV light.[10][11] This would result in the formation of Methyl amino(phenyl)acetate.
-
Thermal Degradation: At elevated temperatures, amino acids and their derivatives can undergo complex degradation reactions, including deamination and decarboxylation.[12][13]
-
Oxidation: While less predictable from the structure alone, oxidative degradation should also be investigated using an agent like hydrogen peroxide.
Protocol for a Forced Degradation Study
Objective: To investigate the stability of Methyl amino(2-bromophenyl)acetate hydrochloride under various stress conditions and to identify major degradation products.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours. (Base hydrolysis is often faster than acid hydrolysis for esters).
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours. Dissolve a known amount in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Quenching and Analysis: At appropriate time points, withdraw samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC-UV.
-
Peak Purity and Mass Balance: For the stressed samples, assess the purity of the main peak using a photodiode array (PDA) detector. Calculate the mass balance to account for the parent compound and all degradation products. A significant loss in mass balance may indicate the formation of non-UV active or volatile degradants.
-
Identification of Degradants: For significant degradation products, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns, which will aid in structural elucidation.
Concluding Remarks and Best Practices
A thorough understanding of the solubility and stability of Methyl amino(2-bromophenyl)acetate hydrochloride is not merely an academic exercise but a fundamental prerequisite for its successful application in pharmaceutical development. The experimental frameworks provided in this guide offer a robust starting point for generating this critical data.
Key Takeaways for the Researcher:
-
Prioritize Experimental Data: While predictions are useful, experimentally determined solubility and stability data are indispensable.
-
Method Validation is Crucial: The accuracy of your results is entirely dependent on the quality of your analytical methods. Ensure your HPLC method is validated for its intended purpose.
-
A Systematic Approach is Key: Follow a structured protocol for both solubility and stability studies to ensure reproducible and reliable results.
-
Safety First: Always consult the Safety Data Sheet (SDS) before handling the compound and wear appropriate personal protective equipment.
By diligently applying the principles and protocols outlined herein, researchers can build a comprehensive physicochemical profile of Methyl amino(2-bromophenyl)acetate hydrochloride, thereby de-risking downstream development activities and accelerating the path to new therapeutic innovations.
References
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 194, 110272. Retrieved from [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
CARBOGEN AMCIS. Release Testing and Stability Studies for Drug Products. Retrieved from [Link]
-
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
DuEPublico. (2023). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. Retrieved from [Link]
-
Fera Science Ltd. Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. Retrieved from [Link]
-
Symeres. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1034-1041. Retrieved from [Link]
-
Wolschke, H., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 371-378. Retrieved from [Link]
-
Weiss, S., et al. (2015). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 8, 9. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 427, 02005. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Analysis. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Na, J., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Environmental Sciences Europe, 36, 102. Retrieved from [Link]
-
Bossi, A., et al. (1998). Production of D-phenylglycine from racemic (D,L)-phenylglycine via isoelectrically-trapped penicillin G acylase. Biotechnology and Bioengineering, 60(4), 454-461. Retrieved from [Link]
-
Sterling Pharma Solutions. (2024, May 14). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Wikipedia. Glycine methyl ester hydrochloride. Retrieved from [Link]
Sources
- 1. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 2. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]
- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. sepscience.com [sepscience.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 10. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. d-nb.info [d-nb.info]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
